molecular formula C11H9FO4 B15061367 3-(6-fluoro-4H-1,3-benzodioxin-8-yl)prop-2-enoic acid

3-(6-fluoro-4H-1,3-benzodioxin-8-yl)prop-2-enoic acid

Cat. No.: B15061367
M. Wt: 224.18 g/mol
InChI Key: RIBPFILKLFAJKT-UHFFFAOYSA-N
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Description

3-(6-fluoro-4H-1,3-benzodioxin-8-yl)prop-2-enoic acid is an organic compound with the molecular formula C11H9FO4 and a molecular weight of 224.19 g/mol This compound is characterized by the presence of a fluorine atom, a benzodioxin ring, and a propenoic acid moiety

Preparation Methods

The synthesis of 3-(6-fluoro-4H-1,3-benzodioxin-8-yl)prop-2-enoic acid typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

3-(6-fluoro-4H-1,3-benzodioxin-8-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

3-(6-fluoro-4H-1,3-benzodioxin-8-yl)prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-fluoro-4H-1,3-benzodioxin-8-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 3-(6-fluoro-4H-1,3-benzodioxin-8-yl)prop-2-enoic acid include:

These compounds share some structural similarities but differ in their functional groups and overall complexity, highlighting the unique properties of this compound.

Properties

Molecular Formula

C11H9FO4

Molecular Weight

224.18 g/mol

IUPAC Name

3-(6-fluoro-4H-1,3-benzodioxin-8-yl)prop-2-enoic acid

InChI

InChI=1S/C11H9FO4/c12-9-3-7(1-2-10(13)14)11-8(4-9)5-15-6-16-11/h1-4H,5-6H2,(H,13,14)

InChI Key

RIBPFILKLFAJKT-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)F)C=CC(=O)O)OCO1

Origin of Product

United States

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